

An In-Depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-N-isopropylbenzenesulfonamide
Cat. No.:	B185396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-amino-N-isopropylbenzenesulfonamide**, a benzenesulfonamide derivative with potential applications in medicinal chemistry. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route and an analytical methodology for its characterization. A key focus is its role as a potential carbonic anhydrase inhibitor, with a discussion of the underlying mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Synonyms

The compound with the common name **4-amino-N-isopropylbenzenesulfonamide** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure and various synonyms are presented below.

IUPAC Name: 4-amino-N-propan-2-ylbenzenesulfonamide

Synonyms:

- N-Isopropyl-4-aminobenzenesulfonamide

- 4-amino-N-(1-methylethyl)benzenesulfonamide
- Benzenesulfonamide, 4-amino-N-(1-methylethyl)-
- 4-amino-N-propan-2-yl-benzenesulfonamide

Physicochemical Properties

A summary of the key physicochemical properties of **4-amino-N-isopropylbenzenesulfonamide** is provided in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	
Molecular Weight	214.28 g/mol	
Melting Point	115 °C	
Boiling Point (Predicted)	370.4 ± 44.0 °C	
Density (Predicted)	1.219 ± 0.06 g/cm ³	
pKa (Predicted)	12.76 ± 0.50	
CAS Number	53668-35-2	

Synthesis and Analysis

Experimental Protocol: Synthesis

The synthesis of **4-amino-N-isopropylbenzenesulfonamide** can be achieved through a two-step process starting from p-nitrobenzenesulfonyl chloride and isopropylamine. This is followed by the reduction of the nitro group to an amino group.

Step 1: Synthesis of N-isopropyl-4-nitrobenzenesulfonamide

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Cool the solution to 0 °C in an ice bath.
- Dissolve p-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled isopropylamine solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isopropyl-4-nitrobenzenesulfonamide.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of **4-amino-N-isopropylbenzenesulfonamide**

- Dissolve the N-isopropyl-4-nitrobenzenesulfonamide (1.0 equivalent) obtained from the previous step in a suitable solvent such as ethanol or methanol.
- Add a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-5 equivalents) or catalytic hydrogenation (e.g., H_2 gas with a Palladium on carbon catalyst).
- If using SnCl_2 , heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.
- Monitor the reduction of the nitro group by TLC.
- After the reaction is complete, if using SnCl_2 , cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.
- If using catalytic hydrogenation, filter off the catalyst.

- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield the crude **4-amino-N-isopropylbenzenesulfonamide**.
- Purify the final product by recrystallization or column chromatography.

Experimental Protocol: Analytical Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of **4-amino-N-isopropylbenzenesulfonamide**. The following is a proposed method based on established procedures for similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: UV detection at approximately 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 °C

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a well-established class of compounds known to exhibit a range of biological activities, with their most prominent role being inhibitors of carbonic anhydrases (CAs).^[5]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn^{2+}) located in the active site of the enzyme. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The amino group at the 4-position of the benzene ring can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

While specific inhibitory constants (K_i) for **4-amino-N-isopropylbenzenesulfonamide** against various CA isoforms are not readily available in the public domain, it is anticipated to exhibit inhibitory activity based on its structural similarity to other known carbonic anhydrase inhibitors. Further experimental investigation is required to determine its potency and selectivity profile against different CA isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of **4-amino-N-isopropylbenzenesulfonamide** against various carbonic anhydrase isoforms can be determined using a stopped-flow CO_2 hydrase assay.^{[6][7]}

Materials:

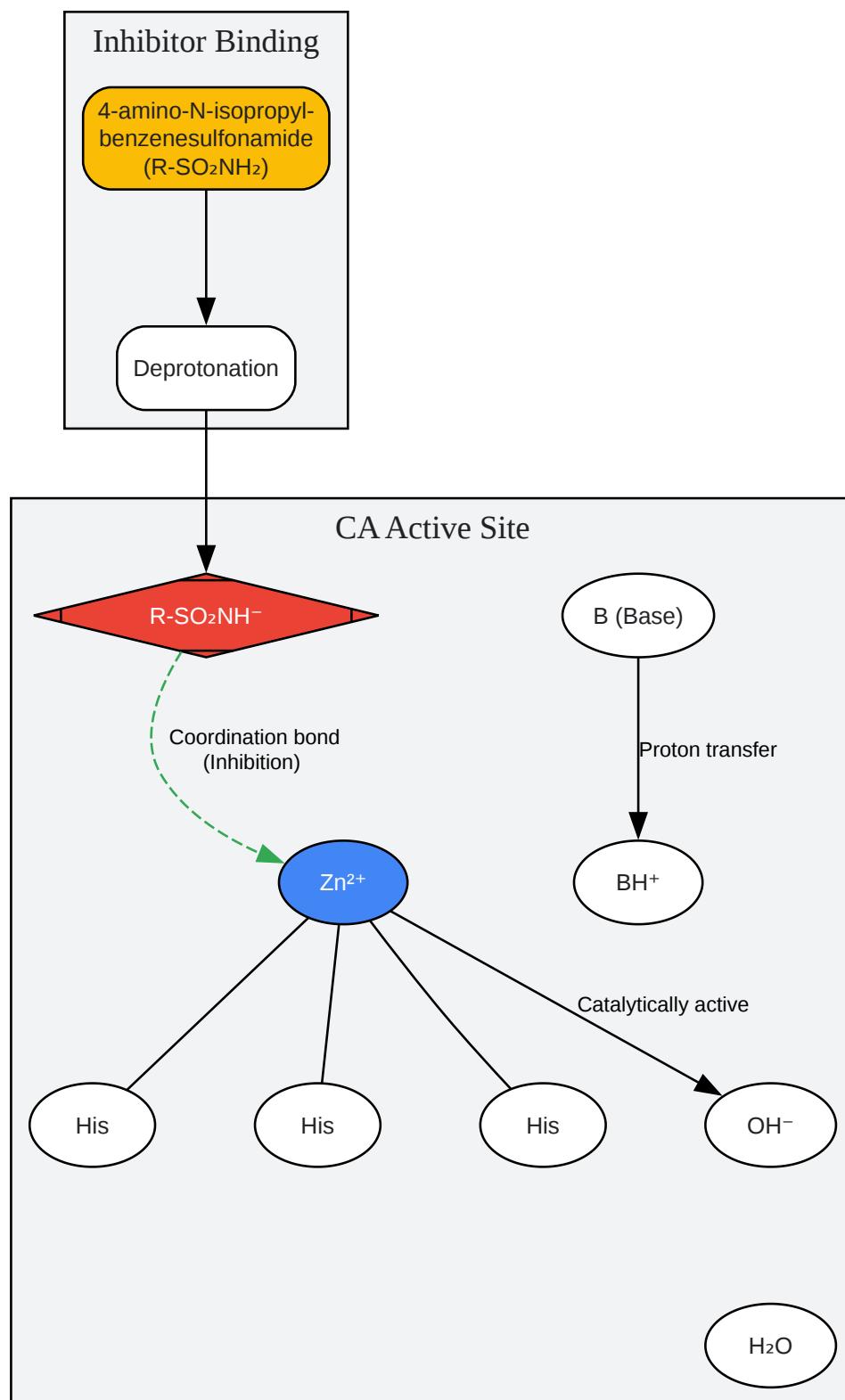
- Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- **4-amino-N-isopropylbenzenesulfonamide**
- HEPES buffer (pH 7.5)


- Phenol red as a pH indicator
- CO₂-saturated water
- Stopped-flow spectrophotometer

Procedure:

- Prepare a series of dilutions of the inhibitor in a suitable solvent (e.g., DMSO).
- In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution containing the pH indicator.
- Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzyme-catalyzed CO₂ hydration.
- Determine the initial rates of the reaction at different inhibitor concentrations.
- Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- The inhibition constant (Ki) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations


Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-amino-N-isopropylbenzenesulfonamide**.

Mechanism of Carbonic Anhydrase Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185396#4-amino-n-isopropylbenzenesulfonamide-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com